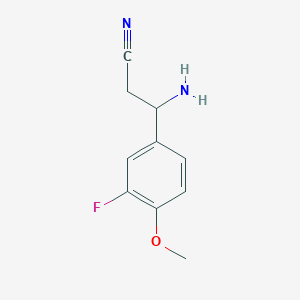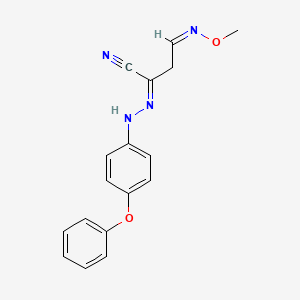
Vitaminb6impurity3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitaminb6impurity3 is a compound related to Vitamin B6, which is a water-soluble vitamin that plays a crucial role in various biochemical processes. Vitamin B6 itself includes several vitamers such as pyridoxine, pyridoxal, and pyridoxamine, along with their phosphorylated forms. These vitamers are essential for amino acid metabolism, neurotransmitter synthesis, and other physiological functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Vitaminb6impurity3 involves several synthetic routes. One common method includes the use of toluene, vitamin B6, p-toluenesulfonic acid, and butyraldehyde. The reaction typically involves reflux water diversion followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound often employs ion-exchange chromatography for separation and purification. This method is popular due to its efficiency in separating water-soluble and fat-soluble vitamins . Additionally, microbial fermentation using engineered strains of Escherichia coli has been explored for the production of Vitamin B6 and its impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Vitaminb6impurity3 undergoes various types of chemical reactions, including:
Oxidation: Conversion of pyridoxine to pyridoxal.
Reduction: Conversion of pyridoxal to pyridoxamine.
Substitution: Replacement of functional groups in the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various phosphorylated derivatives of Vitamin B6, such as pyridoxal 5’-phosphate and pyridoxamine 5’-phosphate .
Wissenschaftliche Forschungsanwendungen
Vitaminb6impurity3 has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating vitamin B6 deficiency-related conditions.
Industry: Utilized in the production of dietary supplements and fortified foods .
Wirkmechanismus
The mechanism of action of Vitaminb6impurity3 involves its conversion to active coenzyme forms, such as pyridoxal 5’-phosphate. This coenzyme participates in over 140 enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. The molecular targets include various enzymes like transaminases and decarboxylases, which are crucial for cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Vitaminb6impurity3 include:
- Pyridoxine
- Pyridoxal
- Pyridoxamine
- Pyridoxine 5’-phosphate
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
Uniqueness
This compound is unique due to its specific structural modifications, which may result in distinct biochemical properties and applications. Unlike its parent compounds, this compound may exhibit different reactivity and stability, making it valuable for specialized research and industrial applications .
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol |
InChI |
InChI=1S/C12H17NO3/c1-3-4-11-15-6-9-5-13-8(2)12(14)10(9)7-16-11/h5,11,14H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
FZABEONAMIQWGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1OCC2=CN=C(C(=C2CO1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


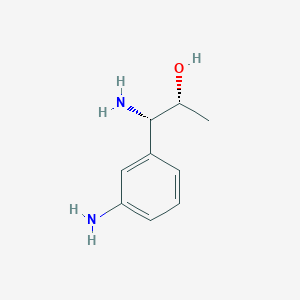
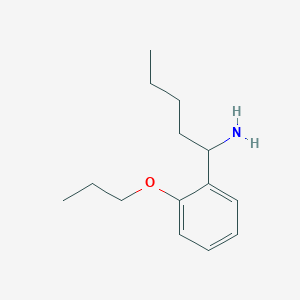
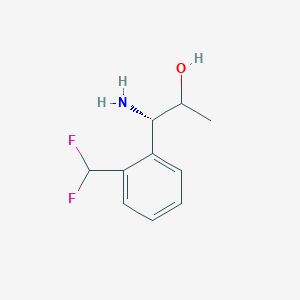
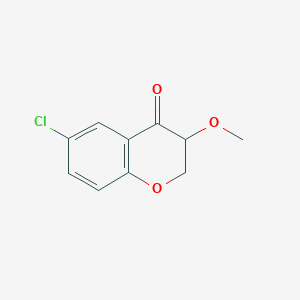
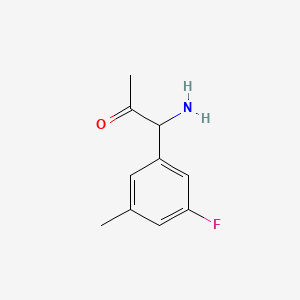


![1-Oxa-4-azaspiro[5.6]dodecane hcl](/img/structure/B13051612.png)
![Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)

![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13051630.png)
